2-Cyanopropanamide

Description

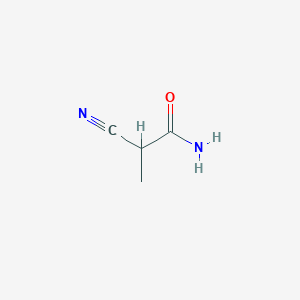

2-Cyanopropanamide is an organic compound with the molecular formula C4H6N2O It is a derivative of propanamide, where a cyano group (-CN) is attached to the second carbon atom of the propanamide chain

Properties

IUPAC Name |

2-cyanopropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3(2-5)4(6)7/h3H,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASYJICSSLWYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282876 | |

| Record name | 2-cyanopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71565-78-1 | |

| Record name | NSC28580 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyanopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanopropanamide can be synthesized through several methods. One common approach involves the reaction of cyanoacetic acid with ammonia or amines under controlled conditions. Another method includes the cyanoacetylation of amines, where cyanoacetic acid derivatives react with amines to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where cyanoacetic acid is reacted with ammonia or specific amines. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanopropanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles and amides.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitriles and amides.

Reduction: Primary amines.

Substitution: Various substituted amides and nitriles.

Scientific Research Applications

2-Cyanopropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyanopropanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. It can also form hydrogen bonds and interact with enzymes, influencing their activity and function .

Comparison with Similar Compounds

3-Cyanopropionamide: Similar in structure but with the cyano group attached to the third carbon atom.

Propanamide: Lacks the cyano group, making it less reactive in certain chemical reactions.

Uniqueness: 2-Cyanopropanamide is unique due to the presence of the cyano group at the second carbon, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

2-Cyanopropanamide, also known as 2-cyanoacetamide, is a compound with diverse biological activities that have garnered attention in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C4H6N2O

- Molecular Weight : 86.10 g/mol

- CAS Number : 231827

The structure of this compound features a cyano group (-C≡N) attached to a propanamide backbone, which contributes to its reactivity and biological interactions.

This compound exhibits its biological activity primarily through its role as a reversible covalent inhibitor. It has been studied for its ability to modulate various signaling pathways, particularly those involved in inflammation and cancer cell survival.

Inhibition of TAK1

A significant area of research has focused on the compound's role as an inhibitor of Transforming Growth Factor Beta-Activated Kinase 1 (TAK1). TAK1 is crucial for cell survival and regulates key pathways such as NF-κB and MAPK. Studies have shown that derivatives of this compound can form reversible covalent bonds with TAK1, leading to apoptosis in cancer cells. For instance, a derivative demonstrated an IC50 value of 27 nM against TAK1, indicating potent inhibitory activity .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

- Anti-inflammatory Activity : Research has indicated that compounds related to this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo studies have demonstrated its efficacy in reducing edema in animal models .

- Anticancer Potential : The compound has shown promise in various anticancer studies, particularly through its ability to induce apoptosis in cancerous cells by inhibiting critical kinases involved in cell survival pathways .

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory potential of (E)-2-cyano-N,3-diphenylacrylamide (a derivative), researchers found that it significantly inhibited the production of nitrite and pro-inflammatory cytokines in macrophage cultures. The compound was tested across various concentrations (6.25 μM to 100 μM) and exhibited notable anti-edematogenic activity in CFA-induced paw edema models .

Case Study 2: Cancer Cell Apoptosis

In another investigation focusing on the anticancer effects of this compound derivatives, a specific imidazopyridine compound was synthesized that inhibited TAK1 effectively. This study highlighted the importance of reversible covalent inhibitors in targeting cancer cells while minimizing off-target effects associated with irreversible inhibitors .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Mechanism | IC50 Value | Model |

|---|---|---|---|

| TAK1 Inhibition | Reversible covalent bonding | 27 nM | Cancer cell lines |

| Anti-inflammatory | Reduction of cytokines (IL-1β, TNFα) | Varies | Macrophage cultures |

| Anti-edematogenic | Reduction of paw edema | Significant | CFA-induced edema model |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.